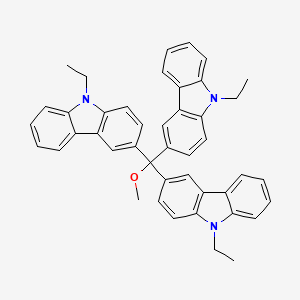
3,3',3''-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the Horner-Wadsworth-Emmons reaction, which is used to develop a new heterocycle-based monomer using 3,6-linked N-ethyl-carbazole as a central unit . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carbazole-3,6-dione, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antitumor activity, particularly in melanoma cells.
Medicine: Explored for its role in drug development, especially in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound may also interact with other signaling molecules, such as p38-MAPK and JNK, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
Polycarbazole derivatives: Used in various optoelectronic applications due to their excellent charge transport properties.
Uniqueness
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) stands out due to its unique structure, which allows for multiple functionalizations and modifications. This versatility makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry.
Eigenschaften
CAS-Nummer |
112118-25-9 |
|---|---|
Molekularformel |
C44H39N3O |
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
3-[bis(9-ethylcarbazol-3-yl)-methoxymethyl]-9-ethylcarbazole |
InChI |
InChI=1S/C44H39N3O/c1-5-45-38-17-11-8-14-32(38)35-26-29(20-23-41(35)45)44(48-4,30-21-24-42-36(27-30)33-15-9-12-18-39(33)46(42)6-2)31-22-25-43-37(28-31)34-16-10-13-19-40(34)47(43)7-3/h8-28H,5-7H2,1-4H3 |
InChI-Schlüssel |
NJDVBPYXHXAEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)(C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)OC)C9=CC=CC=C91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
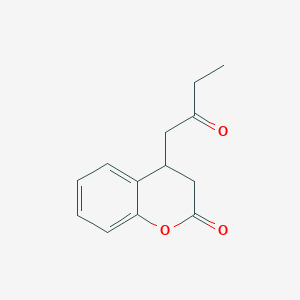
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)

![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

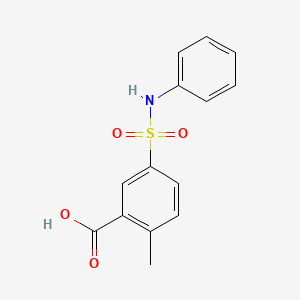
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
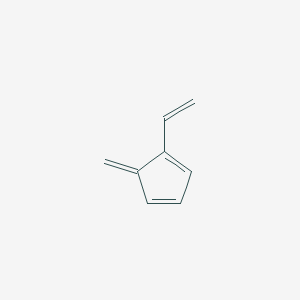
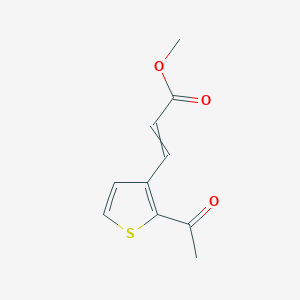
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
